molecular formula C14H19NO3 B4262553 butan-2-yl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

butan-2-yl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B4262553
M. Wt: 249.30 g/mol
InChI Key: CNNMTGOUQGHWQB-UHFFFAOYSA-N
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Description

sec-Butyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a sec-butyl group, a methyl group, and a tetrahydroindole core with a carboxylate ester functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butan-2-yl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others. These methods often involve the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Functional Group Introduction: The introduction of the sec-butyl group and the carboxylate ester functionality can be achieved through alkylation and esterification reactions. For example, the sec-butyl group can be introduced via a Friedel-Crafts alkylation reaction, while the carboxylate ester can be formed through esterification of the corresponding carboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the indole core. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, such as nucleophilic substitution at the sec-butyl group or electrophilic substitution on the indole ring. Reagents like halogens and nucleophiles are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex indole derivatives.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential lead compound for drug development, particularly in the treatment of cancer and infectious diseases.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of butan-2-yl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1H-Indole-2-carboxylic acid, 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-
  • 1H-Indole-2-carboxylic acid, 6-(4-fluorophenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-

Comparison:

  • Structural Differences: The presence of different substituents on the indole ring, such as ethoxy or fluorophenyl groups, can significantly alter the chemical and biological properties of these compounds.
  • Uniqueness: sec-Butyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific sec-butyl and carboxylate ester functionalities, which may confer distinct reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

butan-2-yl 3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-8(2)18-14(17)13-9(3)12-10(15-13)6-5-7-11(12)16/h8,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNMTGOUQGHWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)C1=C(C2=C(N1)CCCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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butan-2-yl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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butan-2-yl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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butan-2-yl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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butan-2-yl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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butan-2-yl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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butan-2-yl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

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